molecular formula C9H3F9 B1304851 1,2,4-Tris(trifluoromethyl)benzene CAS No. 393-05-5

1,2,4-Tris(trifluoromethyl)benzene

Cat. No. B1304851
CAS RN: 393-05-5
M. Wt: 282.1 g/mol
InChI Key: QZPROWPVBAXNOK-UHFFFAOYSA-N
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Description

1,2,4-Tris(trifluoromethyl)benzene is a chemical compound that has been studied for its unique chemical properties and potential applications in various fields of chemistry. It is characterized by the presence of three trifluoromethyl groups attached to a benzene ring at the 1, 2, and 4 positions, which significantly influences its reactivity and physical properties .

Synthesis Analysis

The synthesis of this compound involves a selective lithiation process followed by electrophilic substitution. The compound undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide in an ethereal solution. This reaction facilitates the abstraction of protons from specific positions on the benzene ring, leading to the formation of regioisomeric mixtures that can be separated to obtain pure derivatives .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the trifluoromethyl groups, which are strong electron-withdrawing groups. These groups can affect the electron density distribution on the benzene ring and can lead to unique reactivity patterns. The exact molecular geometry and electronic structure would require further investigation, possibly through X-ray crystallography or computational methods, to provide a detailed understanding of the compound's molecular structure .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its active sites. The presence of the trifluoromethyl groups makes the compound a candidate for further functionalization through reactions such as halogenation, as seen in the synthesis of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This derivative can then be used to prepare other substituted derivatives through reactions with different electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the trifluoromethyl groups. These groups are known to increase the hydrophobicity and chemical stability of the compound. They also influence the boiling point, melting point, and solubility in organic solvents. The compound's reactivity towards nucleophiles and bases is also altered due to the electron-withdrawing effect of the trifluoromethyl groups .

Scientific Research Applications

Chemical Synthesis and Substitution Reactions

1,2,4-Tris(trifluoromethyl)benzene is significantly involved in chemical synthesis, particularly in selective lithiation and subsequent electrophilic substitution. Schlosser, Porwisiak, and Mongin (1998) demonstrated that this compound undergoes a quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene and enabling the preparation of 5-substituted derivatives through reaction with tert-butyllithium and an electrophile (Schlosser, Porwisiak, & Mongin, 1998).

Structural Characterization and Stability Studies

Stalke and Whitmire (1990) explored the structural and spectroscopic characterization of 2,4,6-tris(trifluoromethyl)phenyllithium. Their study, involving low-temperature single-crystal X-ray analysis and NMR methods, revealed that the molecule exists as a dimer stabilized by lithium-fluorine contacts, illustrating its structural uniqueness and importance in understanding fluorine's role in molecular stabilization (Stalke & Whitmire, 1990).

Safety and Hazards

The safety data sheet for 1,3,5-Tris(trifluoromethyl)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1,2,4-tris(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPROWPVBAXNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192538
Record name Benzene, 1,2,4-tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

393-05-5
Record name 1,2,4-Tris(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,4-tris(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4-tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2,4-Tris(trifluoromethyl)benzene unique in terms of its reactivity?

A1: this compound exhibits interesting reactivity due to the presence of three trifluoromethyl groups (-CF3) attached to the benzene ring. These electron-withdrawing groups significantly influence the electron density of the aromatic system, making it susceptible to selective lithiation reactions. The research paper "1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution" [, ] demonstrates that this compound undergoes selective lithiation at the 5-position (the position between the two adjacent -CF3 groups) upon treatment with n-butyllithium. This selective lithiation allows for the introduction of various electrophiles at the 5-position, providing a valuable tool for the synthesis of novel compounds with tailored properties.

Q2: Are there any applications of this selective lithiation chemistry described in the research?

A2: While the research primarily focuses on establishing the regioselectivity of the lithiation and subsequent electrophilic substitution reactions of this compound [, ], the ability to selectively functionalize this molecule at the 5-position opens up possibilities for its use as a building block in organic synthesis. For instance, it could be utilized in the preparation of:

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